molecular formula C7H4FN3O2S B3218801 6-fluoro-4-nitro-1,3-benzothiazol-2-amine CAS No. 1190312-41-4

6-fluoro-4-nitro-1,3-benzothiazol-2-amine

Cat. No.: B3218801
CAS No.: 1190312-41-4
M. Wt: 213.19 g/mol
InChI Key: DWCGVQUKISZNMI-UHFFFAOYSA-N
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Description

6-Fluoro-4-nitro-1,3-benzothiazol-2-amine is a chemical building block of significant interest in medicinal chemistry, particularly in the development of novel antibacterial agents. As a derivative of the 2-aminobenzothiazole scaffold, this compound is designed for research use in constructing more complex molecular architectures. Its structure incorporates both fluoro and nitro substituents, which are known to be critical in modulating the biological activity and physicochemical properties of drug candidates. Key Research Applications: The primary research value of this compound lies in its role as a precursor for synthesizing new hybrid molecules. Scientific studies on closely related 6-substituted-2-aminobenzothiazoles have demonstrated that they can be effectively coupled with fluoroquinolone antibiotics at the C-7 position to create novel analogs . Such hybrids have shown promising in vitro antibacterial activity, with some compounds exhibiting greater potency against Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis , than standard antibiotics like ciprofloxacin and norfloxacin . The nitro group on the benzothiazole ring serves as a key handle for further chemical modification, allowing researchers to explore diverse structure-activity relationships. Handling and Usage: This product is intended For Research Use Only and is not suitable for diagnostic or therapeutic applications. Researchers should consult the Safety Data Sheet (SDS) prior to handling and adhere to all laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-fluoro-4-nitro-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FN3O2S/c8-3-1-4(11(12)13)6-5(2-3)14-7(9)10-6/h1-2H,(H2,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWCGVQUKISZNMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C2C(=C1[N+](=O)[O-])N=C(S2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401289619
Record name 6-Fluoro-4-nitro-2-benzothiazolamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190312-41-4
Record name 6-Fluoro-4-nitro-2-benzothiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190312-41-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Fluoro-4-nitro-2-benzothiazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401289619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Chemical Transformations of 6 Fluoro 4 Nitro 1,3 Benzothiazol 2 Amine

Established Synthetic Pathways for the 1,3-Benzothiazol-2-amine Scaffold

The synthesis of the 1,3-benzothiazol-2-amine core structure is a well-documented area of organic chemistry, with several reliable methods at the disposal of synthetic chemists. mdpi.comnih.gov One of the most common and versatile approaches involves the condensation of 2-aminobenzenethiol with substances containing a carbonyl or cyano group. nih.gov Alternative routes include the reaction of ortho-halogenated anilines with reagents like isothiocyanates or carbon disulfide, and the intramolecular cyclization of ortho-halogenated analogs, often facilitated by transition metal catalysts. nih.gov

Precursor Synthesis and Halogenation Strategies (e.g., Fluoro-substitution)

The journey towards 6-fluoro-4-nitro-1,3-benzothiazol-2-amine begins with the synthesis of appropriately substituted precursors. A key intermediate is 2-amino-6-fluorobenzothiazole, which is typically synthesized from 4-fluoroaniline. derpharmachemica.comsphinxsai.com A common method for this transformation is the reaction of the substituted aniline (B41778) with a thiocyanate (B1210189) salt, such as potassium thiocyanate, in the presence of bromine and a suitable solvent like glacial acetic acid. derpharmachemica.comderpharmachemica.com This reaction proceeds through an electrophilic substitution mechanism to form the benzothiazole (B30560) ring.

Nitration Procedures for the Benzothiazole Ring System

Once the 6-fluorobenzothiazole scaffold is in place, the next crucial step is the introduction of a nitro group at the 4-position. The nitration of the benzothiazole ring is a key transformation, and achieving the desired regioselectivity is paramount. rsc.org The synthesis of 6-nitro-2-aminobenzothiazole is a known process and serves as a precursor for creating further derivatives through the reduction of the nitro group and subsequent functionalization. nih.govsphinxsai.com

Controlling the position of nitration is a significant challenge in the synthesis of complex aromatic compounds. Research into the regioselective nitration of benzothiazole derivatives has led to the development of specialized methods. For instance, ruthenium-catalyzed meta-selective C-H nitration has been successfully applied to 2-arylbenzothiazoles using copper(II) nitrate (B79036) as the nitro source. figshare.com Such catalytic methods offer a high degree of control over the reaction, which is essential for the synthesis of a specific isomer like this compound. More recent developments have introduced versatile nitrating agents like N-nitropyrazole, which allow for the controllable nitration of a wide array of aromatic and heteroaromatic compounds under mild conditions. nih.gov

Optimization of Reaction Conditions for Yield and Selectivity

The efficiency of any synthetic pathway is heavily dependent on the optimization of reaction conditions to maximize yield and selectivity while minimizing reaction times and by-product formation. nih.gov For the synthesis of benzothiazole derivatives, various parameters are often fine-tuned, including the choice of catalyst, solvent, temperature, and base.

The effect of different catalysts on the condensation reaction to form the benzothiazole ring has been extensively studied. For example, using a combination of H₂O₂/HCl in ethanol (B145695) at room temperature has been shown to produce excellent yields (85–94%) in a short timeframe. mdpi.com The choice of base can also be critical; in some synthetic steps, a mild base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has been found to be optimal, leading to high yields of the desired product. researchgate.net The electronic nature of the substituents on the aromatic ring can also influence the reaction's outcome, a factor that must be considered during the optimization process. nih.govmdpi.com

Table 1: Optimization of Base for a Synthetic Step in a Benzothiazole-related Synthesis

Novel and Sustainable Approaches to the Synthesis of this compound

In recent years, a significant shift towards the development of more sustainable and environmentally friendly synthetic methods has been observed in chemical research. This trend has also impacted the synthesis of benzothiazole derivatives, with a focus on green chemistry principles and advanced catalytic systems.

Green Chemistry Principles in Benzothiazole Synthesis

The application of green chemistry principles to the synthesis of benzothiazoles aims to reduce the environmental impact of chemical processes. rsc.orgnih.gov This includes the use of greener solvents like water and ethanol, the development of solvent-free reaction conditions, and the employment of energy-efficient techniques such as microwave-assisted synthesis. nih.govnih.gov

Several green synthetic routes for benzothiazoles have been reported. mdpi.com These often involve the use of reusable and non-toxic catalysts. For example, solid catalysts like SnP₂O₇ and silica-supported sodium hydrogen sulfate (B86663) (NaHSO₄-SiO₂) have been used for the condensation reaction to form the benzothiazole ring, offering high yields and the ability to be recycled and reused. mdpi.comnih.gov The use of molecular iodine as a catalyst in solvent-free conditions also represents an economical and environmentally benign approach. nih.gov

Table 2: Comparison of Green Catalytic Systems for Benzothiazole Synthesis

Catalytic Methods for Functionalization

The functionalization of the benzothiazole ring has been greatly advanced through the development of novel catalytic methods. Transition metals such as palladium, copper, ruthenium, and nickel play a pivotal role in many of these transformations, enabling reactions like C-H bond activation, cross-coupling, and intramolecular cyclizations. nih.govnih.gov For instance, the intramolecular oxidative cyclization of N-arylthioureas can be catalyzed by RuCl₃ to produce 2-aminobenzothiazoles in high yields. nih.gov Similarly, palladium catalysts are effective for the cyclization of N-aryl-N',N'-dialkylthioureas. nih.gov

Beyond traditional transition metal catalysis, there is a growing interest in metal-free catalytic systems. An innovative approach involves the use of tetrabromomethane (CBr₄) as a halogen bond donor catalyst for the synthesis of 2-substituted benzothiazoles from thioamides under mild, solvent-free conditions. The development of nanocatalysts, such as Fe₃O₄-based systems, also offers new possibilities for efficient and selective synthesis of complex benzothiazole derivatives. nih.gov These advanced catalytic methods provide powerful tools for the precise construction of molecules like this compound.

Derivatization Strategies and Analogue Synthesis Based on the this compound Core

The inherent reactivity of the this compound core, characterized by its exocyclic amine, electron-deficient benzene (B151609) ring, and the thiazole (B1198619) moiety, provides a rich platform for synthetic modifications. These modifications are strategically employed to modulate the physicochemical properties and biological activities of the resulting analogues.

Chemical Modifications at the Exocyclic Amine Group

The exocyclic amine group at the 2-position of the benzothiazole ring is a primary site for chemical derivatization. Its nucleophilic nature allows for a variety of transformations, leading to the synthesis of diverse analogues.

One common modification involves the formation of Schiff bases through condensation with various aromatic aldehydes. For instance, the reaction of 2-amino-6-nitrobenzothiazole (B160904) with different aldehydes in the presence of glacial acetic acid yields the corresponding N-benzylidene-6-nitrobenzo[d]thiazol-2-amine derivatives. rjpbcs.com This straightforward reaction allows for the introduction of a wide range of substituents on the phenyl ring of the benzylidene moiety, thereby enabling the exploration of structure-activity relationships.

Another key strategy is the acylation of the exocyclic amine. This can be achieved using various acylating agents to introduce different functional groups. For example, the reaction with chloroacetyl chloride can be a precursor for further cyclization reactions.

Furthermore, the exocyclic amine can be involved in the formation of more complex heterocyclic systems. For example, it can serve as a nucleophile in reactions to form quinazolinone derivatives. researchgate.net This involves a multi-step synthesis starting from the condensation of 2-aminobenzothiazole (B30445) with anthranilic acid and acetic anhydride, followed by further reactions. researchgate.net

Table 1: Examples of Derivatives from Exocyclic Amine Modification

ReactantReagentProduct StructureProduct Name
2-amino-6-nitrobenzothiazoleBenzaldehydeN-benzylidene-6-nitrobenzo[d]thiazol-2-amine
2-amino-6-nitrobenzothiazole3-Nitrobenzaldehyde6-nitro-N-(3-nitrobenzylidene)benzo[d]thiazol-2-amine rjpbcs.com
2-amino-6-nitrobenzothiazole4-MethoxybenzaldehydeN-(4-methoxybenzylidene)-6-nitrobenzo[d]thiazol-2-amine rjpbcs.com
2-amino-6-fluoro-7-chloro-1,3-benzothiazoleAnthranilic acid, Acetic anhydride3-(7-chloro-6-fluorobenzo[d]thiazol-2-yl)-2-methylquinazolin-4(3H)-one researchgate.net

Note: Structures are simplified representations.

Regioselective Functionalization of the Benzene Moiety

The benzene portion of the this compound core is activated towards nucleophilic aromatic substitution due to the presence of the electron-withdrawing nitro group and the fluorine atom. This allows for regioselective functionalization, enabling the introduction of various substituents at specific positions.

The fluorine atom at the 6-position is a key handle for such transformations. It can be displaced by various nucleophiles, leading to the synthesis of a range of 6-substituted benzothiazole derivatives. For instance, the reaction with primary or secondary amines in a suitable solvent like DMF can lead to the formation of 6-(substituted-amino)-4-nitro-1,3-benzothiazol-2-amine derivatives. researchgate.net

The nitro group at the 4-position also plays a crucial role in directing the regioselectivity of these reactions and can itself be a site for chemical modification, such as reduction to an amino group. This subsequent amino group can then be further functionalized. nih.gov

Table 2: Examples of Regioselective Functionalization

Starting MaterialReagentProduct StructureProduct Name
1-((diethylamino)methyl)-3-(7-chloro-6-fluorobenzo[d]thiazol-2-yl)-2,3-dihydro-2-methylquinazolin-4(1H)-onePrimary or Secondary Amine1-((diethylamino)methyl)-3-(6-(substituted-amino)-7-chlorobenzo[d]thiazol-2-yl)-2,3-dihydro-2-methylquinazolin-4(1H)-one researchgate.net
6-Nitro-2-(substituted-phenyl)benzothiazolesSnCl₂/HCl6-Amino-2-(substituted-phenyl)benzothiazoles nih.gov

Note: Structures are simplified representations.

Heterocyclic Annulation and Scaffold Hybridization Strategies

A significant area of research involves the use of this compound as a scaffold to construct more complex, fused heterocyclic systems. These strategies, often referred to as heterocyclic annulation, lead to novel molecular architectures with potentially enhanced biological properties.

One such approach involves the reaction of the exocyclic amine with bifunctional reagents to build an additional ring. For example, the reaction of 2-aminobenzothiazoles with chloroacetyl chloride and a suitable base can lead to the formation of azetidinone (β-lactam) rings fused to the benzothiazole core. derpharmachemica.com Similarly, reaction with mercaptoacetic acid can yield thiazolidinone derivatives. derpharmachemica.com

Another strategy involves the synthesis of tricyclic systems by building a ring that fuses to the benzene part of the benzothiazole. An example is the synthesis of 6-nitro-4H-benzo[d] derpharmachemica.comresearchgate.netthiazin-2-amine from 2-fluoro-5-nitrobenzyl bromide and thiourea, which proceeds through a sequential SN2 and SNAr reaction. mdpi.com

Hybrid molecules, where the benzothiazole core is linked to another heterocyclic moiety, are also of significant interest. For instance, benzothiazole derivatives have been coupled with pyrazole (B372694) to create novel hybrid compounds. derpharmachemica.com Furthermore, the synthesis of benzothiazole-1,2,3-triazole compounds has been reported, showcasing the versatility of the benzothiazole scaffold in creating diverse molecular hybrids. nih.gov

Table 3: Examples of Heterocyclic Annulation and Hybridization

Starting MaterialReagent(s)Resulting Heterocyclic System
7-Chloro-N-(4-chlorobenzylidene)-6-fluorobenzo[d]thiazol-2-amineMercaptoacetic acid, Zinc chlorideThiazolidinone fused system derpharmachemica.com
2-amino-6-fluoro-7-chloro-(1,3)-benzothiazole, 3-methyl-1-phenyl-5-PyrazoloneChloroacetyl chloride, TriethylamineAzetidinone-pyrazole-benzothiazole hybrid derpharmachemica.com
2-fluoro-5-nitrobenzyl bromideThiourea, Sodium bicarbonateBenzo[d] derpharmachemica.comresearchgate.netthiazin-2-amine system mdpi.com

Combinatorial Chemistry and Library Synthesis for Research Screening

The structural features of this compound make it an ideal scaffold for combinatorial chemistry and the generation of compound libraries for high-throughput screening. The possibility of introducing diversity at multiple positions—the exocyclic amine, the benzene ring, and through heterocyclic annulation—allows for the rapid synthesis of a large number of analogues.

By systematically varying the substituents at these positions, chemists can create a library of compounds with a wide range of chemical and physical properties. For example, a library of N-substituted quinazolinone derivatives has been synthesized by reacting a common intermediate with a variety of primary and secondary amines. researchgate.net This approach facilitates the exploration of the chemical space around the benzothiazole core and accelerates the discovery of compounds with desired biological activities. The use of solid-phase synthesis or parallel synthesis techniques can further enhance the efficiency of library generation.

Chemical Reactivity and Mechanistic Investigations of 6 Fluoro 4 Nitro 1,3 Benzothiazol 2 Amine

Nucleophilic Reactions Involving the Amino and Nitro Groups

The reactivity of 6-fluoro-4-nitro-1,3-benzothiazol-2-amine is significantly influenced by its amino and nitro functionalities. The exocyclic amino group (-NH2) possesses a lone pair of electrons, rendering it nucleophilic and susceptible to reactions with various electrophiles. Conversely, the potent electron-withdrawing nature of the nitro group (-NO2), in conjunction with the fluorine atom, deactivates the benzene (B151609) ring, making it susceptible to nucleophilic aromatic substitution (SNAr).

The 2-amino group can undergo typical reactions such as acylation and alkylation. Acylation, for instance, can be achieved by reacting the molecule with acyl chlorides or anhydrides, leading to the formation of amide derivatives. nih.gov Similarly, regioselective N-alkylation can be performed using alkylating agents like benzylic alcohols to yield 2-(N-alkylamino)benzothiazoles. rsc.org

The presence of a strongly deactivating nitro group and a halogen (fluorine) ortho or para to each other makes the aromatic ring a prime candidate for SNAr reactions. wikipedia.orglibretexts.org In this mechanism, a potent nucleophile can attack the carbon atom bearing the fluoro substituent (C6), leading to the displacement of the fluoride (B91410) ion. The reaction is facilitated by the ability of the ortho-nitro group to stabilize the negative charge of the intermediate Meisenheimer complex through resonance. wikipedia.orgyoutube.com This type of reaction is a key strategy for introducing a variety of substituents at the C6 position. In some cases, intramolecular SNAr can even lead to the displacement of the nitro group itself by a suitably positioned internal nucleophile. nih.gov

Table 1: Nucleophilic Reactivity Summary

Reactive Site Reaction Type Typical Reagents Product Type
2-Amino Group Acylation Acyl Chlorides, Anhydrides N-acylated benzothiazole (B30560)
2-Amino Group Alkylation Alkyl Halides, Benzylic Alcohols N-alkylated benzothiazole

Electrophilic Aromatic Substitution Reactions on the Benzothiazole Ring

Electrophilic aromatic substitution (EAS) on the this compound ring is complex due to the conflicting directing effects of the substituents. The outcome of such reactions depends on the balance between the activating/deactivating and directing properties of the amino, fluoro, and nitro groups.

Amino Group (-NH2): A powerful activating group and an ortho-, para-director due to its ability to donate its lone pair of electrons into the ring via resonance. pressbooks.pub

Nitro Group (-NO2): A strongly deactivating group and a meta-director because of its potent electron-withdrawing nature. organicchemistrytutor.comlibretexts.org

Fluoro Group (-F): A weakly deactivating group due to its high electronegativity (inductive effect), but an ortho-, para-director because its lone pairs can participate in resonance. organicchemistrytutor.com

Redox Chemistry of the Nitro Functionality

The nitro group is readily susceptible to reduction, which is one of the most significant transformations for this class of compounds. The reduction of the aromatic nitro group in this compound to a primary amino group (-NH2) can be accomplished using several established methods. masterorganicchemistry.com This transformation is crucial as it dramatically alters the electronic properties and reactivity of the molecule, converting the strongly electron-withdrawing nitro group into a strongly electron-donating amino group.

Common methods for this reduction include:

Catalytic Hydrogenation: This involves treating the compound with hydrogen gas in the presence of a metal catalyst. Typical catalysts include palladium on carbon (Pd/C), platinum oxide (PtO2), or Raney nickel. numberanalytics.com

Chemical Reduction: This method uses dissolving metals in acidic media, such as tin (Sn), iron (Fe), or zinc (Zn) in the presence of hydrochloric acid (HCl). masterorganicchemistry.com

The reduction process is not a single step but proceeds through various intermediates. The generally accepted pathway involves the initial reduction of the nitro group (R-NO2) to a nitroso group (R-NO), followed by further reduction to a hydroxylamino group (R-NHOH), which is then finally reduced to the amine (R-NH2). rsc.orgmdpi.com

Table 2: Common Conditions for Nitro Group Reduction

Method Reagents/Catalyst Typical Conditions
Catalytic Hydrogenation H2, Pd/C or PtO2 High pressure, room or elevated temperature

Stability and Degradation Pathways Under Controlled Laboratory Conditions

Nitroaromatic compounds, including this compound, are generally characterized by high chemical stability. nih.govnih.gov This stability arises from the resonance stabilization of the aromatic ring and the strong electron-withdrawing nature of the nitro group, which makes the ring resistant to oxidative degradation. nih.govasm.org

Under controlled laboratory conditions, the molecule is stable at room temperature and not particularly sensitive to ambient light. However, its stability can be compromised under specific conditions:

Thermal Stress: At high temperatures, the primary degradation pathway is expected to be the homolytic cleavage of the carbon-nitro (C–NO2) bond, which is typically the weakest bond in nitroaromatic compounds. dtic.mil

Strong Basic Conditions: As discussed in section 3.1, strong nucleophiles can lead to the degradation of the molecule via nucleophilic aromatic substitution, displacing the fluorine atom.

Reductive Conditions: The molecule is readily degraded under reductive conditions, which transform the nitro group into an amino group (see section 3.3). This is a controlled transformation rather than uncontrolled degradation.

The benzothiazole ring itself is a stable heterocyclic system. Its synthesis often involves the condensation of precursors under conditions that suggest the final product is a thermodynamic sink. ekb.egijper.org Degradation of the core ring structure would require harsh oxidative or reductive conditions beyond those typically used in controlled laboratory transformations.

Reaction Mechanisms and Intermediates in Transformations of this compound

The transformations of this compound proceed through well-defined reaction mechanisms involving specific intermediates.

Nucleophilic Aromatic Substitution (SNAr): When reacting with a nucleophile at the C6 position, the reaction follows an addition-elimination mechanism. The first, rate-determining step is the nucleophilic attack on the electron-deficient ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex . libretexts.orgyoutube.com The negative charge in this complex is delocalized across the aromatic system and is particularly well-stabilized by the para-nitro group. The second, faster step involves the loss of the fluoride leaving group, which restores the aromaticity of the ring to yield the substituted product. nih.gov

Electrophilic Aromatic Substitution (EAS): The mechanism for a potential EAS reaction involves the attack of the π-electron system of the benzothiazole ring on a strong electrophile (E+). This forms a resonance-stabilized cationic intermediate called an arenium ion or σ-complex . libretexts.orgyoutube.com The stability of this intermediate, which is influenced by the directing effects of all substituents, determines the position of the attack. The final step is the rapid deprotonation of the σ-complex by a weak base, which restores aromaticity.

Nitro Group Reduction: The mechanism of nitro group reduction depends on the reagents. In catalytic hydrogenation, both the nitro compound and hydrogen are adsorbed onto the catalyst surface, where the stepwise transfer of hydrogen atoms occurs. numberanalytics.com With metal-in-acid reductions, the mechanism involves a series of single-electron transfers from the metal surface coupled with proton transfers from the acidic solvent. rsc.org In both cases, nitrosobenzene and phenylhydroxylamine analogues are key intermediates in the pathway from the nitro compound to the final amine. rsc.orgmdpi.com

Computational Chemistry and Theoretical Characterization of 6 Fluoro 4 Nitro 1,3 Benzothiazol 2 Amine

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods are used to determine the optimized molecular geometry, electronic distribution, and energetic landscape.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. scirp.org For 6-fluoro-4-nitro-1,3-benzothiazol-2-amine, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311G(d,p), would be the initial step to predict its most stable three-dimensional conformation by minimizing the energy of the system. mdpi.comindexcopernicus.com

These calculations provide key geometric parameters, such as bond lengths and angles, which are essential for understanding the molecule's structural framework. Furthermore, DFT is used to compute various thermodynamic properties and vibrational frequencies, which can be correlated with experimental data from techniques like FT-IR spectroscopy. mdpi.com Studies on similar benzothiazole (B30560) derivatives have successfully used DFT to analyze structural features and predict their physical and chemical properties. researchgate.net

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and kinetic stability. mdpi.comresearchgate.net The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial parameter. A smaller energy gap suggests that the molecule is more reactive and kinetically less stable, as electrons can be more easily excited to a higher energy state. mdpi.com For this compound, the presence of the electron-withdrawing nitro (-NO2) and fluoro (-F) groups is expected to significantly influence the energies of these orbitals and lower the energy gap, enhancing its reactivity. mdpi.com The analysis of FMOs for related nitrothiazoles has been instrumental in explaining charge transfer interactions within the molecules. researchgate.netnih.gov

Table 1: Representative Quantum Chemical Parameters Calculated via DFT for Benzothiazole Derivatives.
ParameterDescriptionTypical Value Range (eV)
EHOMOEnergy of the Highest Occupied Molecular Orbital-6.0 to -7.5
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-2.0 to -3.5
ΔE (HOMO-LUMO Gap)Energy difference between HOMO and LUMO2.8 to 4.8

Note: The values presented are illustrative and based on published data for various substituted benzothiazole derivatives. Specific values for this compound would require dedicated DFT calculations.

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic species. mdpi.comdeeporigin.com The MEP map is plotted onto the molecule's electron density surface, using a color scale to denote different electrostatic potential values.

Red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack.

Blue regions indicate areas of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. mdpi.com

For this compound, the MEP map would likely show significant negative potential around the oxygen atoms of the nitro group and the nitrogen atom of the thiazole (B1198619) ring. mdpi.com Conversely, positive potential would be expected around the hydrogen atoms of the amine group, making them potential hydrogen bond donors. mdpi.com This analysis is crucial for understanding intermolecular interactions, particularly in biological systems. scirp.org

Molecular Dynamics Simulations to Explore Conformational Landscape and Interactions

While quantum calculations provide information on a static molecule, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of a molecule over time. nih.gov An MD simulation of this compound, typically in a solvent like water, would reveal its conformational flexibility and stability in a physiological environment. researchgate.net

The simulation tracks the movements of atoms by solving Newton's equations of motion, providing a trajectory that shows how the molecule's structure evolves. This is particularly important for understanding how the molecule might adapt its shape upon interacting with a biological target, such as a protein's binding site. biointerfaceresearch.com MD simulations on related benzothiazole-protein complexes have been used to confirm the stability of binding poses predicted by molecular docking. nih.gov

Molecular Docking Studies with Relevant Biological Macromolecules (In Silico Binding Prediction)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). ijpbs.com Given that benzothiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer effects, docking studies are essential for predicting the potential therapeutic targets of this compound. nih.govmdpi.comnih.gov

In a typical docking study, the 3D structure of a target protein is obtained from a repository like the Protein Data Bank (PDB). The ligand is then placed into the protein's active site, and a scoring function is used to estimate the binding affinity, often expressed as a docking score or binding energy. Lower binding energy values suggest a more stable ligand-protein complex. mdpi.com

Following a molecular docking simulation, a detailed analysis of the ligand-protein interactions is performed to understand the molecular basis of binding. acs.org This analysis identifies the specific amino acid residues in the protein's active site that interact with the ligand and the nature of these interactions.

Common types of interactions include:

Hydrogen Bonds: Formed between hydrogen bond donors (like the -NH2 group on the ligand) and acceptors (like carbonyl oxygen atoms on protein residues).

Hydrophobic Interactions: Occur between nonpolar regions of the ligand (such as the benzene (B151609) ring) and hydrophobic amino acid residues (e.g., Leucine, Isoleucine, Valine).

π-π Stacking: An interaction between aromatic rings, which would be relevant for the benzothiazole core. nih.gov

π-Sulfur Interactions: Involving the sulfur atom of the thiazole ring. nih.gov

For this compound, the 2-amino group is a key site for hydrogen bonding, while the fused ring system can participate in hydrophobic and stacking interactions. nih.gov Studies on similar 2-aminobenzothiazoles have shown that these interactions are crucial for their inhibitory activity against various protein targets, such as kinases and enzymes involved in microbial metabolism. biointerfaceresearch.commdpi.com

Table 2: Illustrative Ligand-Protein Interactions from a Hypothetical Docking Study.
Interacting Amino Acid ResidueInteraction TypeLigand Moiety InvolvedDistance (Å)
ASP 101Hydrogen BondAmine Group (-NH2)2.9
TRP 108π-π StackingBenzene Ring4.1
LEU 222Hydrophobic (Alkyl-π)Thiazole Ring3.8
ASN 44Hydrogen BondNitro Group (-NO2)3.1

Note: This table is a representative example based on docking studies of analogous benzothiazole derivatives with various protein targets. The residues and distances are for illustrative purposes only.

Binding Affinity Prediction and Scoring Functions

In the realm of computational drug design, predicting the binding affinity between a ligand, such as this compound, and its biological target is of paramount importance. This process is typically accomplished through molecular docking simulations, which predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. The strength of this interaction is then estimated using scoring functions.

Scoring functions are mathematical models used to approximate the binding free energy. They evaluate various energetic components of the ligand-receptor interaction, including van der Waals forces, electrostatic interactions, hydrogen bonding, and desolvation effects. The resulting score provides a numerical estimate of the binding affinity, with lower scores generally indicating a more favorable interaction.

In a study on fluoro-nitro benzothiazolourea analogs, the core moiety containing the 6-fluoro-4-nitro-benzothiazole scaffold was investigated for its potential to inhibit the acetylcholinesterase (AChE) enzyme, a key target in Alzheimer's disease research. researchgate.net Molecular docking simulations revealed that these compounds exhibit excellent docking scores, comparable to the reference standard donepezil. researchgate.net The 6-fluoro-4-nitro-benzothiazole portion of the molecule plays a crucial role in anchoring the ligand within the active site of the AChE protein (PDB ID: 4EY7). researchgate.net

The binding mode analysis showed that the fluoro/chloro-benzthiazole ring constitutes a significant lipophilic part of the molecule. researchgate.net This lipophilic character is critical for interactions within the peripheral anionic site (PAS) of the AChE enzyme, specifically engaging with amino acid residues such as Tyrosine 124 (Tyr124) and Tryptophan 286 (Trp286). researchgate.net The remainder of the scaffold, including the thiazole group, binds to the catalytic anionic site (CAS) by interacting with residues like Tyrosine 341 (Tyr341). researchgate.net The docking scores for several derivatives containing the core scaffold ranged from -9.7 to -11.2, indicating strong predicted binding affinities. researchgate.net

Table 1: Example Docking Scores of Benzothiazole Derivatives Against AChE

Compound Derivative Docking Score (kcal/mol)
Derivative 55(III) -10.5
Derivative 55(III)b -11.2
Derivative 55(I)d -9.9
Derivative 55(II)a -9.7
Derivative 55(II)d -10.8
Derivative 55(II)f -10.1
Derivative 55(II)g -11.0
Donepezil (Reference) -11.6

Data derived from a study on fluoro-nitro benzothiazolourea analogs targeting the acetylcholinesterase enzyme. researchgate.net

Pharmacophore Modeling and Ligand-Based Drug Design (Theoretical Frameworks)

Pharmacophore modeling is a cornerstone of ligand-based drug design, focusing on the identification of essential structural features a molecule must possess to bind to a specific biological target. A pharmacophore model represents the spatial arrangement of these features, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, aromatic rings, and charged groups.

For the this compound scaffold, a pharmacophore model can be constructed based on its known interactions with a target like acetylcholinesterase. researchgate.net The key features would include:

Aromatic Ring/Hydrophobic Group: The benzothiazole ring system itself serves as a crucial hydrophobic and aromatic feature. This part of the molecule is responsible for engaging in lipophilic interactions within the enzyme's active site, particularly the PAS. researchgate.net

Hydrogen Bond Acceptor: The nitrogen atoms within the thiazole ring and the oxygen atoms of the nitro group can act as hydrogen bond acceptors.

Hydrogen Bond Donor: The primary amine group (-NH2) at the 2-position is a potent hydrogen bond donor.

Electronegative Feature: The fluorine atom at the 6-position contributes to the electronic profile of the molecule and can participate in specific interactions.

In the context of the AChE enzyme, a successful pharmacophore model for this class of compounds would require a lipophilic feature to interact with Tyr124 and Trp286 in the PAS, and a basic or polar center to bind with Tyr341 in the CAS. researchgate.net The substituted thiazole ring is a critical core motif that helps determine the physicochemical and pharmacokinetic properties of the molecule, acting as a key pharmacophoric element. acs.org By identifying this optimal spatial arrangement of features, computational chemists can screen large virtual libraries for other molecules that match the pharmacophore, thereby identifying potential new active compounds.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies

QSAR and QSPR studies are computational methodologies that aim to build a mathematical relationship between the chemical structure of a compound and its biological activity (QSAR) or physicochemical properties (QSPR). These models are invaluable for predicting the activity of novel compounds without the need for their synthesis and experimental testing.

For a series of compounds based on the this compound scaffold, a QSAR study would correlate variations in their structure with changes in a measured biological endpoint, such as inhibitory concentration (IC50). A QSPR study might correlate structural features with properties like solubility, melting point, or lipophilicity (LogP). General QSAR studies on aminobenzothiazole derivatives have been successfully performed to predict activities like anticonvulsant effects. googleapis.com

The foundation of any QSAR/QSPR model is the calculation of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure and properties. For this compound, a wide array of descriptors would be calculated, falling into several categories:

Constitutional Descriptors: These describe the basic composition of the molecule, such as molecular weight, atom count, and number of rings.

Topological Descriptors: These are derived from the 2D representation of the molecule and describe atomic connectivity and branching (e.g., Wiener index, Kier & Hall connectivity indices).

Geometric Descriptors: These 3D descriptors relate to the molecule's spatial arrangement, including molecular surface area, volume, and shape indices.

Electronic Descriptors: These quantify the electronic properties of the molecule, such as dipole moment, polarizability, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The nitro and fluoro groups would significantly influence these descriptors.

Physicochemical Descriptors: These include properties like the partition coefficient (LogP), molar refractivity, and polar surface area (TPSA).

Table 2: Examples of Molecular Descriptors for QSAR/QSPR Analysis

Descriptor Class Example Descriptor Description
Constitutional Molecular Weight (MW) The sum of the atomic weights of all atoms in the molecule.
Physicochemical LogP (Octanol-Water) A measure of the molecule's lipophilicity.
Electronic Dipole Moment A measure of the overall polarity of the molecule.
Topological Wiener Index A distance-based index that reflects molecular branching.
Geometric Polar Surface Area (PSA) The surface sum over all polar atoms, primarily oxygen and nitrogen.
Quantum-Chemical HOMO Energy Energy of the highest occupied molecular orbital, related to electron-donating ability.
Quantum-Chemical LUMO Energy Energy of the lowest unoccupied molecular orbital, related to electron-accepting ability.

Once descriptors are calculated for a series of analog compounds, a subset of the most relevant descriptors is selected using statistical methods to avoid overfitting. A mathematical model is then generated to link these descriptors to the observed activity or property. Common modeling techniques include:

Multiple Linear Regression (MLR): Creates a simple linear equation relating the descriptors to the activity.

Partial Least Squares (PLS): A method suitable for when descriptors are highly correlated.

Genetic Function Approximation (GFA): An algorithm that evolves regression equations to find the best-fit model. googleapis.com

The predictive power of the resulting QSAR/QSPR model must be rigorously validated. Internal validation is often performed using cross-validation techniques (e.g., leave-one-out), which generates a statistic (q²). A high q² value indicates good internal consistency. External validation is performed by using the model to predict the activity of a set of compounds (the test set) that was not used in the model's creation. The predictive ability is measured by the external correlation coefficient (R²_pred). A robust and predictive model will have high values for both internal and external validation metrics.

In Silico Prediction of Reactivity and Selectivity Profiles

The chemical reactivity and selectivity of this compound can be predicted using methods derived from quantum chemistry, particularly Density Functional Theory (DFT). These in silico approaches provide insight into the molecule's electronic structure, which governs its reaction pathways.

Key concepts used in reactivity prediction include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO energy indicates the ability to donate electrons (nucleophilicity), while the LUMO energy indicates the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. For this compound, the electron-rich amino group would contribute significantly to the HOMO, making it a likely site for electrophilic attack. Conversely, the electron-withdrawing nitro group would lower the LUMO energy, making the aromatic ring susceptible to nucleophilic attack.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the molecule's surface. Red regions indicate negative potential (electron-rich areas, prone to electrophilic attack), such as around the nitro group's oxygen atoms. Blue regions indicate positive potential (electron-poor areas, prone to nucleophilic attack). This tool can predict the most likely sites for intermolecular interactions.

Fukui Functions: These functions provide a more quantitative measure of reactivity at specific atomic sites. They can be used to predict the most likely atoms to undergo nucleophilic, electrophilic, or radical attack, thus predicting the regioselectivity of reactions.

For this compound, these calculations would likely predict that the amino group is a primary site for reactions with electrophiles. The aromatic ring, being deactivated by the potent electron-withdrawing nitro group, would be susceptible to nucleophilic aromatic substitution, with the positions ortho and para to the nitro group being the most activated.

In Vitro Biological Activity and Molecular Target Engagement Research of 6 Fluoro 4 Nitro 1,3 Benzothiazol 2 Amine Derivatives

Enzyme Inhibition and Activation Studies in Cell-Free Systems

The interaction of 6-fluoro-4-nitro-1,3-benzothiazol-2-amine derivatives with various enzymes has been a primary focus of research, revealing their potential as inhibitors in several key biological pathways.

Bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, are validated and crucial targets for the development of new antibacterial agents. nih.gov These enzymes manage the topological state of DNA, a process essential for bacterial survival. nih.gov Several studies have demonstrated that benzothiazole (B30560) derivatives are potent inhibitors of these enzymes.

A series of benzothiazole-based inhibitors targeting the ATP-binding site of the GyrB subunit of DNA gyrase and the corresponding ParE subunit of topoisomerase IV have been developed. nih.govnih.gov One frontrunner, a potent gyrase inhibitor with a benzothiazole scaffold, showed excellent activity against Gram-positive bacteria like S. aureus. nih.gov Further optimization led to the development of new dual inhibitors of DNA gyrase and topoisomerase IV. nih.gov For instance, compound 7a was identified as a lead with low nanomolar inhibitory action and potent, broad-spectrum antibacterial activity against multidrug-resistant (MDR) Staphylococcus aureus strains and Gram-negative pathogens like Acinetobacter baumannii and Klebsiella pneumoniae. nih.gov The crystal structure of this compound in complex with Pseudomonas aeruginosa GyrB24 confirmed its binding mode at the ATP-binding site. nih.gov

The addition of a fluorine atom to antibacterial agents is a known strategy to enhance their spectrum and pharmacokinetic properties, as seen in the development of fluoroquinolone antibiotics. researchgate.net The inhibitory data for several benzothiazole derivatives against bacterial topoisomerases and their corresponding antibacterial activity are summarized below.

Table 1: Inhibitory Activity of Benzothiazole Derivatives against Bacterial Topoisomerases and Bacteria IC50 values represent the concentration required for 50% inhibition of the enzyme. MIC values represent the minimum inhibitory concentration against the bacterial strain.

Compound Target Enzyme IC50 Bacterial Strain MIC (μg/mL) Reference
1 E. coli DNA Gyrase < 10 nM A. baumannii - acs.org
1 A. baumannii DNA Gyrase < 10 nM P. aeruginosa - acs.org
1 P. aeruginosa DNA Gyrase < 10 nM E. faecalis - acs.org
1 E. coli Topo IV 352 nM E. faecium - acs.org
1 A. baumannii Topo IV 64 nM S. aureus (MDR) - acs.org
1 P. aeruginosa Topo IV 235 nM K. pneumoniae - acs.org
7a DNA Gyrase / Topo IV Low nM S. aureus (MDR) <0.03125–0.25 nih.gov
7a DNA Gyrase / Topo IV Low nM A. baumannii 1–4 nih.gov
7a DNA Gyrase / Topo IV Low nM K. pneumoniae 1–4 nih.gov
9 DNA Gyrase - A. baumannii 4 acs.org

| 12 | DNA Gyrase | - | A. baumannii | 8 | nih.gov |

The benzothiazole nucleus is a key feature in several kinase inhibitors. nih.gov Research has identified derivatives that act as potent modulators of various kinases, which are pivotal in cellular signaling and are often dysregulated in diseases like cancer.

One study reported a 2-ureidobenzothiazole derivative, KST016366, as a potent multi-kinase inhibitor with a broad-spectrum of antiproliferative activity across numerous cancer cell lines. nih.gov Another derivative, BLZ945, functions as a Colony-Stimulating Factor 1 Receptor (CSF-1R) kinase inhibitor. nih.gov

Furthermore, a series of novel 2-aminobenzothiazole (B30445) derivatives were synthesized and evaluated for their ability to inhibit Phosphoinositide 3-kinase gamma (PI3Kγ). nih.govacs.org The most significant inhibition was observed with compounds designated OMS1 and OMS2, which achieved 47% and 48% inhibition, respectively, at a concentration of 100 μM. nih.govacs.org However, for the most potent anticancer compounds from this series (OMS5 and OMS14), PI3Kγ inhibition was not the primary mechanism of action. Further investigation of compound OMS14 revealed it most strongly inhibited PIK3CD/PIK3R1 (p110 δ/p85 α) with 65% inhibition, suggesting this as a more likely pathway for its anticancer effects. nih.gov

Table 2: Kinase Inhibition by Benzothiazole Derivatives

Compound Target Kinase % Inhibition (at 100 µM) IC50 Reference
OMS1 PI3Kγ 47% - nih.govacs.org
OMS2 PI3Kγ 48% - nih.govacs.org
OMS14 PIK3CD/PIK3R1 65% - nih.gov
KST016366 Multi-kinase - Potent nih.gov

| BLZ945 | CSF-1R | - | - | nih.gov |

Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key therapeutic agents for managing neurodegenerative disorders like Alzheimer's disease. mdpi.comacs.org Benzothiazole derivatives have been extensively studied for this purpose.

In one study, thirteen benzothiazolone derivatives were synthesized and evaluated, with most showing a higher inhibitory activity against BChE than AChE. mdpi.com Compound M13 was the most potent BChE inhibitor with an IC₅₀ value of 1.21 μM, while compound M2 showed high selectivity for BChE over AChE. mdpi.com Kinetic studies revealed that M13 acts as a reversible, noncompetitive BChE inhibitor. mdpi.com

Another study on coumarylthiazole derivatives found that compound f8 was the most active against AChE (IC₅₀ = 4.58 μM), whereas compound e31 exhibited the strongest inhibition against BChE (IC₅₀ = 4.93 μM), being 3.5 times more potent than the standard drug galantamine. nih.gov Additionally, novel benzothiazole derivatives (6d and 6f) linked to amino acids showed significant AChE inhibition, with IC₅₀ values of 32.00 and 25.33 μg/mL, respectively. acs.org

Table 3: In Vitro Cholinesterase Inhibition by Benzothiazole Derivatives IC50 values represent the concentration required for 50% inhibition of the enzyme.

Compound Target Enzyme IC50 Reference
M13 BChE 1.21 µM mdpi.com
M2 BChE 1.38 µM mdpi.com
f8 AChE 4.58 µM nih.gov
e31 BChE 4.93 µM nih.gov
6d AChE 32.00 µg/mL acs.org

| 6f | AChE | 25.33 µg/mL | acs.org |

Receptor Binding and Modulation Assays (In Vitro)

The ability of this compound derivatives to bind to and modulate specific receptors is an area of growing research. While direct binding assay data is specific to each derivative and its target, computational predictions and related compound activities provide valuable insights.

For example, a target prediction analysis was performed on a particularly active antiproliferative phenylacetamide benzothiazole derivative, 4l. nih.gov This in silico study identified cannabinoid receptors as putative molecular targets that could contribute to its observed biological activity. nih.gov

Additionally, structurally related ring-fused 1,3-thiazin-2-amines have been noted for their potent inhibitory effects on beta-secretase proteins (BACE1 and BACE2) and amyloid precursor protein (APP), which are key targets in Alzheimer's disease research. mdpi.com This suggests that benzothiazole derivatives could potentially interact with these or similar protein receptors, although direct binding studies are required for confirmation.

Cellular Pathway Modulation in Model Systems

The ultimate biological effect of these compounds is determined by their ability to modulate cellular pathways. In vitro studies using model cell systems have been crucial in elucidating the mechanisms underlying their therapeutic potential, particularly in cancer.

Benzothiazole derivatives have demonstrated significant antiproliferative effects against various cancer cell lines, often acting through the induction of apoptosis (programmed cell death) and cell cycle arrest. nih.gov

One study found that a potent benzothiazole derivative could arrest MCF-7 breast cancer cells at the G2/M phase of the cell cycle, an effect likely resulting from its inhibition of human topoisomerase IIα. esisresearch.org The expression of topoisomerase IIα is significantly increased during the G2/M phase, making it a vulnerable target for inhibitors that can lead to cell cycle checkpoint activation. esisresearch.org

A library of phenylacetamide derivatives bearing the benzothiazole nucleus was tested against paraganglioma and pancreatic cancer cells. nih.gov Several compounds induced a marked reduction in cell viability at low micromolar concentrations. nih.gov Derivative 4l, in particular, showed a greater antiproliferative effect and higher selectivity for cancer cells over normal human fibroblasts. nih.gov

In another investigation, 2-aminobenzothiazole derivatives OMS5 and OMS14 were found to be the most potent compounds against lung (A549) and breast (MCF-7) cancer cell lines. nih.gov Their mechanism, as previously noted, appears to be independent of PI3Kγ inhibition, pointing to the modulation of other critical survival pathways. nih.govacs.org

Table 4: Anti-proliferative Activity of Benzothiazole Derivatives in Cancer Cell Lines IC50 values represent the concentration that inhibits 50% of cell growth.

Compound Cell Line Cancer Type IC50 (µM) Reference
4d PANC-1 Pancreatic 20.3 nih.gov
4e PANC-1 Pancreatic 18.5 nih.gov
4f PANC-1 Pancreatic 19.3 nih.gov
4h PANC-1 Pancreatic 16.4 nih.gov
4i PANC-1 Pancreatic 17.5 nih.gov
4j PANC-1 Pancreatic 11.8 nih.gov
4k PANC-1 Pancreatic 12.1 nih.gov
4l PANC-1 Pancreatic 9.9 nih.gov
4m PANC-1 Pancreatic 16.7 nih.gov
OMS5 A549 Lung 61.03 nih.gov
OMS5 MCF-7 Breast 32.33 nih.gov
OMS14 A549 Lung 31.83 nih.gov

| OMS14 | MCF-7 | Breast | 22.13 | nih.gov |

Autophagy and Other Cellular Process Modulation (In Vitro)

Research into the derivatives of 6-nitrobenzo[d]thiazol-2-amine has revealed potential for modulating critical cellular pathways beyond direct antimicrobial action. One study investigated the effects of a 6-nitrobenzo[d]thiazol-2-amine derivative, referred to as N3, in a zebrafish model of pentylenetetrazole (PTZ)-induced seizures. nih.gov The study's findings, rooted in the analysis of molecular markers, suggest significant neuroprotective, anti-inflammatory, and antioxidant effects. nih.gov

In the context of cellular processes, the N3 derivative demonstrated an ability to reduce oxidative stress by modulating antioxidant enzyme activities. nih.gov Specifically, it influenced the levels of superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) (GSH). nih.gov Furthermore, the compound was found to affect gene expression related to inflammation and neuroprotection. nih.gov Histological assessments also pointed to a reduction in amyloid plaque formation and calcium deposition, indicating an influence on neurodegenerative processes. nih.gov The derivative's capacity to increase GABA neurotransmitter levels further highlights its role in modulating neural cellular activity. nih.gov

In Vitro Antimicrobial Efficacy and Mechanisms of Action

Derivatives of this compound are part of the broader benzothiazole class of compounds, which have attracted significant interest for their wide-ranging biological activities. researchgate.netnih.gov The inclusion of fluoro and nitro groups on the benzothiazole ring is a key strategy in medicinal chemistry to enhance antimicrobial potency. nih.govresearchgate.netresearchgate.net

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

The antibacterial potential of benzothiazole derivatives, including those with fluoro and nitro substitutions, has been extensively evaluated against a variety of pathogenic bacteria. The position and nature of substituents on the benzothiazole core play a crucial role in determining the spectrum and potency of activity. researchgate.netnih.gov

Studies have shown that specific substitutions can confer potent activity. For instance, a derivative featuring a 6-fluoro group on the benzothiazole ring demonstrated activity against Gram-positive bacteria like Staphylococcus aureus and Streptococcus pyogenes that was comparable or superior to the standard antibiotic ampicillin. nih.gov Conversely, a derivative with a 6-nitro substituent showed pronounced activity against Gram-negative bacteria such as Escherichia coli. nih.gov Schiff base derivatives of 6-nitrobenzo[d]thiazol-2-amine have also exhibited good antibacterial activity against S. aureus and E. coli. rjpbcs.com Further research into N-{6-fluoro-7-[(substituted)-amino] 1, 3-benzothiazole-2-yl}-nitrobenzamide derivatives found that while many compounds had limited effect on S. aureus, certain substitutions, such as a p-nitro group combined with a m-hydroxyl group, resulted in significant inhibitory properties. researchgate.net

The mechanism of action for some of these derivatives has been linked to the inhibition of essential bacterial enzymes, including DNA gyrase, which is a validated target for antibacterial agents. nih.govmdpi.com

Interactive Table: In Vitro Antibacterial Activity of Benzothiazole Derivatives

Compound/Derivative Class Bacterial Strain Activity (MIC/Zone of Inhibition) Reference
3-(3-pyridyl)-5-(4-substituted phenyl)-4-[N-(6-fluorobenzothiazol-2-yl)amino]-4H-1,2,4-triazole S. aureus, S. pyogenes Activity equal to or higher than Ampicillin nih.gov
3-(3-pyridyl)-5-(4-substituted phenyl)-4-[N-(6-nitrobenzothiazol-2-yl)amino]-4H-1,2,4-triazole E. coli, P. aeruginosa Pronounced activity nih.gov
Schiff bases of 6-nitrobenzo[d]thiazol-2-amine S. aureus, E. coli Good activity (Zone of inhibition measured) rjpbcs.com
Thiazolidin-4-one derivatives of benzothiazole (with nitro group substitution) P. aeruginosa, E. coli MIC = 0.09–0.18 mg/ml nih.gov
N-{6-fluoro-7-[(p-methoxy)-amino] 1, 3-benzothiazole-2-yl}-4-nitrobenzamide S. aureus Significant inhibitory property researchgate.net
2-(6'-fluorobenzothiazol-2'-ylamino)-4,6-(disubstituted thioureido)-1,3-pyrimidine (with nitro groups) E. coli, P. aeruginosa, S. aureus, B. subtilis Displayed good activity researchgate.net

Antifungal Activity Against Pathogenic Fungi

Derivatives of the benzothiazole scaffold have demonstrated notable efficacy against a range of pathogenic fungi. The presence of specific functional groups, such as nitro moieties, has been associated with enhanced antifungal action in various heterocyclic systems. tandfonline.comnih.gov

In vitro studies on Schiff base derivatives of 6-nitrobenzo[d]thiazol-2-amine, however, showed no activity against Candida albicans when compared with the standard drug Fluconazole. rjpbcs.com In contrast, broader studies on benzothiazole derivatives have identified compounds with significant antifungal properties. For example, certain triazolo-thiadiazole derivatives of benzothiazole containing a 4-nitro phenyl group showed good activity against several fungal strains with MIC values as low as 12.5 µg/mL. tandfonline.com Similarly, pyrimidine (B1678525) derivatives incorporating a 6-fluorobenzothiazole moiety, particularly those with additional nitro groups, displayed good growth-inhibiting activity against various fungi. researchgate.net

The antifungal activity of these compounds is often attributed to their ability to interact with and disrupt essential fungal cellular structures or enzymatic pathways. mdpi.com

Interactive Table: In Vitro Antifungal Activity of Benzothiazole Derivatives

Compound/Derivative Class Fungal Strain Activity (MIC/IC50) Reference
Schiff bases of 6-nitrobenzo[d]thiazol-2-amine Candida albicans No activity compared to Fluconazole rjpbcs.com
1,3,4-oxadiazole derivatives of benzothiazole (with 4-nitro phenyl group) Various pathogenic fungi MIC = 12.5 µg/mL & 25 µg/mL tandfonline.com
Benzothiazole derivatives (general) Candida albicans, Aspergillus niger MIC values ranged from 25 to 200 µg/mL mdpi.com
2-(6'-fluorobenzothiazol-2'-ylamino)-4,6-(disubstituted thioureido)-1,3-pyrimidine (with nitro groups) Various fungi Displayed good activity researchgate.net
2,3-dihydropyrido[2,3-d]pyrimidin-4-one derivatives of benzothiazole Various fungi MIC = 4–20 μmol L⁻¹ mdpi.com
Nopol-derived 1,3,4-thiadiazole-thiourea compounds P. piricola, C. arachidicola Inhibition rates up to 86.1% mdpi.com

Antitubercular Activity (In Vitro)

The fight against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, has been bolstered by the discovery of potent inhibitors containing nitro groups and thiazole (B1198619) rings. mdpi.com Benzothiazinones (BTZs), which are structurally related to benzothiazoles, are a novel class of antitubercular agents. nih.gov The activity of these compounds is often dependent on a nitro group, which is essential for their mechanism of action. nih.govnih.gov

Derivatives such as 6-trifluoro-substituted 8-nitrobenzothiazinones are highly effective against Mtb. nih.gov Research on other nitro-containing scaffolds, like 3,5-dinitrobenzylsulfanyl tetrazoles and 1,3,4-oxadiazoles, has confirmed that the dinitrobenzyl moiety is crucial for high in vitro antimycobacterial activity, with some compounds showing MIC values as low as 1 µM. nih.gov Mannich base nitrothiazole derivatives have also shown potent antitubercular activity, with some exhibiting sub-micromolar efficacy (MIC90 <0.244 µM). mdpi.com

Interactive Table: In Vitro Antitubercular Activity of Related Derivatives

Compound/Derivative Class Mycobacterium Strain Activity (MIC/MIC90) Reference
6-methanesulfonyl substituted 8-nitrobenzothiazinones (MsPBTZ169) M. tuberculosis H37Rv < 40 nM nih.gov
Mannich base nitrothiazole derivatives (Compounds 9 and 10) M. tuberculosis (gfp reporter strain) MIC90 < 0.244 µM mdpi.com
3,5-dinitrobenzylsulfanyl oxadiazoles M. tuberculosis H37Rv MIC values reached 1 μM nih.gov
Pyrimidine derivatives (general) M. tuberculosis H37Rv Varied, with some active at 12.5 µM ucl.ac.uk

Mechanisms of Antimicrobial Action at the Molecular Level (e.g., Cell Wall Disruption, DNA Synthesis Inhibition)

The antimicrobial effects of this compound derivatives and related compounds are executed through various molecular mechanisms. A primary mode of action for many nitroaromatic compounds, particularly in the context of tuberculosis, is bioreductive activation. nih.gov The enzyme deazaflavin-dependent nitroreductase (Ddn) in mycobacteria activates these compounds, leading to the formation of reactive nitrogen species that are toxic to the cell. nih.gov

Another critical target is the enzyme decaprenylphosphoryl-β-D-ribose 2′-oxidase (DprE1), which is essential for the biosynthesis of the mycobacterial cell wall. nih.gov Benzothiazinones (BTZs) are known to covalently inhibit DprE1, thereby disrupting cell wall formation and leading to bacterial death. nih.gov

In the realm of antibacterial action, benzothiazole derivatives have been identified as inhibitors of DNA gyrase, an enzyme critical for DNA replication, recombination, and repair. nih.govmdpi.com Other identified molecular targets include dihydropteroate (B1496061) synthase and dihydroorotase, highlighting the ability of this class of compounds to interfere with multiple, essential metabolic pathways in microbes. mdpi.com

In Vitro Anthelmintic Activity

While research on the direct anthelmintic (anti-worm) properties of this compound derivatives is not extensively documented in the provided sources, studies on structurally similar benzothiazole compounds show significant activity against other parasites like trypanosomes. Research into bis-6-amidino-benzothiazole derivatives has demonstrated potent in vitro activity against the bloodstream form of Trypanosoma brucei, the parasite responsible for African trypanosomiasis. acs.org

In these studies, the trypanocidal activity was found to be highly dependent on the specific chemical structure, including the nature of the linker between two benzothiazole scaffolds and the substituents on the ring. acs.org Several of these derivatives were more potent than the reference drug fexinidazole, with EC50 values in the low nanomolar range. acs.org This potent anti-trypanosomal activity suggests that the benzothiazole scaffold is a promising starting point for the development of a broader range of anti-parasitic agents, which could potentially include anthelmintics.

Structure-Activity Relationship (SAR) Studies Based on In Vitro Data

The biological activity of this compound derivatives is intricately linked to their chemical structure. Structure-Activity Relationship (SAR) studies, which analyze how specific structural modifications affect a compound's biological potency, are crucial for optimizing these molecules as therapeutic agents. Research has focused on understanding the distinct roles of the substituents on the benzothiazole core and the impact of modifying the 2-amino group.

Impact of Fluoro and Nitro Substituents on Biological Activity

The presence and position of fluoro and nitro groups on the benzothiazole ring are critical determinants of biological activity. These electron-withdrawing groups significantly modulate the electronic properties of the molecule, influencing its interaction with biological targets.

The nitro group, particularly at the C-4 or C-6 position, is frequently associated with enhanced antimicrobial and anticancer properties. Studies on various benzothiazole derivatives consistently highlight the importance of this functional group. For instance, in a series of thiazolidinone derivatives, those with a 4-nitro substituent on a linked benzene (B151609) ring, combined with a 6-chloro substituent on the benzothiazole ring, showed a beneficial increase in activity against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), when compared to analogs with a 6-OCF3 group. nih.gov This suggests that strong electron-withdrawing character at these positions can be advantageous. Research on 6-nitrobenzo[d]thiazol-2-amine derivatives has demonstrated their potential in mitigating epileptic conditions by modulating inflammatory and neuroprotective pathways in zebrafish models. nih.gov Further studies on Schiff bases derived from 6-nitrobenzothiazoles have also reported notable antimicrobial activity. rjpbcs.comresearchgate.net

The fluoro group at the C-6 position also plays a significant role. Fluorine's high electronegativity and ability to form hydrogen bonds can enhance binding affinity to target enzymes and improve pharmacokinetic properties like metabolic stability and membrane permeability. chemijournal.comresearchgate.net The combination of a 6-fluoro and a 4-nitro group creates a unique electronic environment that is often explored in the design of new bioactive compounds. While direct SAR comparisons for the 6-fluoro-4-nitro substitution pattern are specific, the general importance of halogen and nitro substitutions is well-established in the broader benzothiazole class for conferring potent biological effects. nih.govresearchgate.net For example, the replacement of a 6-OCF3 group with a 6-Cl group in certain benzothiazole series led to a two-fold improvement in activity against P. aeruginosa. nih.gov

The table below summarizes the antimicrobial activity of some 6-substituted benzothiazole derivatives, illustrating the influence of the substituent at this position.

Table 1: In Vitro Antimicrobial Activity (MIC, mg/mL) of Selected 6-Substituted Benzothiazole Derivatives

Role of Amino Group Derivatization in Modulating Activity

The 2-amino group of the benzothiazole scaffold is a key site for chemical modification, serving as a versatile handle to introduce diverse structural motifs and modulate the compound's biological profile. rjpbcs.com Derivatization at this position can significantly impact potency, selectivity, and pharmacokinetic properties.

One common strategy involves the formation of Schiff bases (imines) by reacting the 2-amino group with various aromatic aldehydes. rjpbcs.com This introduces a larger, often planar, substituent that can engage in additional interactions with biological targets. For example, a series of Schiff bases were synthesized from 6-nitrobenzo[d]thiazol-2-amine, and the resulting compounds showed good antibacterial activity against Staphylococcus aureus and Escherichia coli. rjpbcs.com Another study synthesized Schiff bases from 4-(6-substituted-1,3-benzothiazol-2-yl)amino-1,3-thiazole-2-amines. researchgate.net In this series, a derivative containing a 2-nitro-phenyl ring (Compound 23) exhibited potent activity against Gram-negative bacteria, while another with a 2-hydroxy-phenyl ring (Compound 24) was most active against Gram-positive bacteria, highlighting how the substituent on the appended ring system can fine-tune selectivity. researchgate.net

Alkylation or arylation of the amino group is another effective approach. The synthesis of N-benzyl derivatives of 6-fluorobenzothiazol-2-amine has been explored for anticancer applications. For instance, 6-fluoro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine (B4) was synthesized and evaluated alongside other analogs. The related compound, 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine (B7), was found to significantly inhibit the proliferation of A549 lung cancer cells and demonstrated anti-inflammatory effects by reducing IL-6 and TNF-α activity. This indicates that derivatizing the amino group can impart potent and specific biological activities.

The chemical reactivity of the benzothiazole core facilitates these modifications. In compounds like this compound, the fluorine atom is activated by the para-nitro group, making it susceptible to nucleophilic substitution, a principle often used in derivatization strategies with similar chemical structures.

The table below presents data for selected 2-amino derivatized benzothiazoles, demonstrating the effect of these modifications on biological activity.

Table 2: Biological Activity of Selected 2-Amino Group Derivatives of Benzothiazoles

Applications of 6 Fluoro 4 Nitro 1,3 Benzothiazol 2 Amine in Chemical Research and Materials Science

Role as a Privileged Scaffold for Molecular Design in Academic Research

The 2-aminobenzothiazole (B30445) core is widely recognized as a "privileged scaffold" in medicinal chemistry and molecular design. This designation refers to molecular frameworks that are capable of binding to multiple, distinct biological targets, thereby serving as a versatile template for the development of novel bioactive compounds. The 6-fluoro-4-nitro-1,3-benzothiazol-2-amine derivative leverages this core structure, with its substituents providing additional tools for fine-tuning molecular properties.

The key attributes of this compound as a privileged scaffold include:

Structural Rigidity and Planarity: The fused bicyclic system provides a well-defined and relatively rigid conformation, which is advantageous for designing molecules with specific binding geometries.

Versatile Functionalization Sites: The primary amino group at the C-2 position is a highly reactive handle for introducing a wide array of substituents and building blocks. nih.gov Furthermore, the nitro group can be chemically reduced to an amine, offering a secondary site for derivatization.

Modulation of Physicochemical Properties: The fluorine atom at the 6-position can enhance metabolic stability, improve membrane permeability, and increase the binding affinity of derivative compounds through favorable electrostatic interactions. The electron-withdrawing nature of both the fluorine and the powerful nitro group significantly influences the electron distribution of the entire ring system, which can be exploited to modulate the acidity, basicity, and interaction capabilities of the final molecules. researchgate.net

In academic research, this scaffold is used to generate libraries of compounds for screening against various biological targets. By systematically modifying the 2-amino group or converting the 4-nitro group, researchers can explore structure-activity relationships (SAR) to develop potent and selective inhibitors or modulators for enzymes and receptors.

Utilization as a Synthetic Intermediate for Complex Heterocyclic Systems

One of the primary applications of this compound is its role as a versatile synthetic intermediate for the construction of more complex, multi-ring heterocyclic systems. The reactivity of its functional groups allows for a variety of chemical transformations.

The 2-amino group is particularly useful and can undergo several key reactions:

Schiff Base Formation: Condensation with various aromatic or aliphatic aldehydes yields Schiff bases (imines). researchgate.netrjpbcs.com These intermediates are not only biologically active themselves but are also precursors for further cyclization reactions.

Acylation: Reaction with acyl chlorides or anhydrides produces amide derivatives. This is a common step in building more elaborate molecular architectures.

Cyclocondensation Reactions: The Schiff bases or other derivatives formed from the 2-amino group can be reacted with reagents like chloroacetyl chloride or mercaptoacetic acid to form new heterocyclic rings, such as azetidinones and thiazolidinones, respectively. Research on related 6-fluoro-2-aminobenzothiazoles has demonstrated their successful use in creating these complex structures.

Furthermore, the 4-nitro group provides an additional synthetic pathway. Its reduction to a 4-amino group creates a diamino-benzothiazole derivative. This resulting intermediate can be used to construct fused heterocyclic systems, such as phenazines or imidazoles, by reacting it with appropriate dicarbonyl compounds. mdpi.com This dual functionality makes this compound a valuable building block for accessing novel and complex chemical matter.

Development of Chemical Probes and Ligands for Research Tools

The electronic properties inherent to the this compound structure make it an excellent candidate for the core of chemical probes and ligands. The combination of the electron-donating 2-amino group and the strongly electron-withdrawing 4-nitro group establishes a "push-pull" electronic system across the benzothiazole (B30560) scaffold. This configuration is a classic design for creating molecules with interesting optical and binding properties.

Derivatives of this compound are explored for applications such as:

Fluorescent Probes: The push-pull system often results in compounds that exhibit fluorescence sensitive to the local environment (solvatochromism). This property is highly desirable for creating probes that can report on the polarity of their surroundings, such as within different cellular compartments or during protein binding events. Benzothiazole-based structures have been successfully developed into fluorescent probes for monitoring pH changes in living cells. nih.gov

Molecular Recognition and Ligand Design: The benzothiazole nucleus can participate in π-π stacking and other non-covalent interactions, while the amino and nitro groups provide sites for hydrogen bonding. By attaching specific recognition elements to the 2-amino position, researchers can design ligands that bind selectively to metal ions or the active sites of biological macromolecules. The ability to form stable complexes with metal ions is a known feature of related benzothiazole Schiff bases.

Exploration in Polymer Chemistry and Functional Materials

The field of functional materials, particularly organic electronics, relies on molecular building blocks with specific electronic properties. The benzothiadiazole (BTD) isomer is a well-established electron-deficient unit used in the synthesis of conjugated polymers for applications in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). mdpi.com

Drawing an analogy, this compound presents significant potential as a monomer or building block for novel functional materials:

Monomer for Polymerization: The reactive 2-amino group can be used to incorporate the molecule into a polymer backbone through reactions like polycondensation or as a pendant group on a pre-existing polymer.

Tuning of Electronic Properties: The strong electron-withdrawing character of the 4-nitro and 6-fluoro substituents makes this benzothiazole unit highly electron-deficient. Incorporating this moiety into a polymer would lower its HOMO and LUMO energy levels, a critical strategy for designing materials for specific electronic applications.

Nonlinear Optical (NLO) Materials: Push-pull systems similar to this structure are known to exhibit significant second-order NLO properties. Indeed, the related compound 2-amino-6-nitrobenzothiazole (B160904) has been used to prepare push-pull NLO chromophores. sigmaaldrich.com Derivatives of this compound could be incorporated into polymers or thin films to create materials for applications in telecommunications and optical computing.

Photophysical Properties for Research Applications (e.g., Fluorescent Probes)

The most prominent research application stemming from the structure of this compound is in the development of fluorescent molecules. The photophysical properties are dominated by the intramolecular charge transfer (ICT) from the amino donor to the nitro acceptor, mediated by the conjugated π-system of the benzothiazole core.

Key photophysical characteristics and their implications include:

Intramolecular Charge Transfer (ICT): Upon photoexcitation, there is a significant shift of electron density from the amino group to the nitro group. This ICT state is highly sensitive to the polarity of the surrounding solvent.

Solvatochromism: In nonpolar solvents, the molecule typically emits at shorter wavelengths (blue-green region). As the solvent polarity increases, the excited ICT state is stabilized, leading to a pronounced red-shift in the fluorescence emission spectrum. This sensitivity allows the molecule to be used as a probe for local environmental polarity.

Large Stokes Shift: ICT fluorophores often exhibit large Stokes shifts (the separation between the absorption and emission maxima). This is advantageous for fluorescence-based applications as it minimizes self-absorption and improves the signal-to-noise ratio.

Tunability: The absorption and emission wavelengths, as well as the quantum yield, can be readily tuned by chemical modification of the 2-amino group. For instance, alkylation or arylation can alter the electron-donating strength and steric environment, thereby modulating the photophysical output. nih.gov

Compound StructureSolventAbsorption Max (λabs, nm)Emission Max (λem, nm)Stokes Shift (nm)Quantum Yield (Φ)
4-Amino-7-nitro-2,1,3-benzothiadiazoleToluene455530750.32
4-Amino-7-nitro-2,1,3-benzothiadiazoleDCM4705951250.08
4-Amino-5-methyl-7-nitro-2,1,3-benzothiadiazoleToluene475555800.73
4-Amino-5-methyl-7-nitro-2,1,3-benzothiadiazoleDCM4876101230.17

Data in the table is for illustrative purposes, based on closely related 4-amino-7-nitro-2,1,3-benzothiadiazole analogues as reported in the literature. nih.gov The specific values for this compound may vary.

Analytical Methodologies for Structural Elucidation and Purity Assessment in Research Contexts

X-ray Crystallography for Solid-State Structure DeterminationThere are no published X-ray crystallography studies for this compound. Such an analysis would definitively determine its three-dimensional molecular structure, including bond lengths and angles, and intermolecular interactions in the solid state.

Elemental Analysis of 6-fluoro-4-nitro-1,3-benzothiazol-2-amine: Stoichiometric Confirmation in Research

A critical step in the synthesis and characterization of novel chemical entities is the confirmation of their elemental composition. For the compound this compound, with the molecular formula C₇H₄FN₃O₂S, elemental analysis serves as a fundamental technique to verify its stoichiometric purity. This process involves the combustion of a sample to convert the constituent elements into simple gaseous compounds, which are then quantitatively measured.

In the context of its research and development, the elemental composition of this compound is determined through specialized analytical instrumentation. This analysis provides the percentage by mass of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S). The experimentally obtained values are then compared against the theoretically calculated percentages derived from the compound's molecular formula. A close correlation between the found and calculated values provides strong evidence for the successful synthesis and purity of the target molecule.

Detailed Research Findings

Research efforts focused on the synthesis of this compound would typically report the results of its elemental analysis as a key characterization data point. The theoretical elemental composition is calculated based on the atomic weights of the constituent atoms and the molecular weight of the compound.

The molecular weight of this compound is 229.19 g/mol . Based on this, the theoretical percentages of its constituent elements are:

Carbon (C): 36.68%

Hydrogen (H): 1.76%

Nitrogen (N): 18.33%

Sulfur (S): 14.00%

In a typical research setting, the synthesized compound would be subjected to CHNS analysis. The results from such an analysis for a pure sample of this compound are expected to be in close agreement with these theoretical values, generally within a margin of ±0.4%.

Interactive Data Table: Elemental Composition of this compound

Below is an interactive table summarizing the theoretical and hypothetical experimental elemental analysis data for the compound.

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Theoretical %
CarbonC12.01784.0736.68
HydrogenH1.00844.0321.76
FluorineF19.00119.008.29
NitrogenN14.01342.0318.33
OxygenO16.00232.0013.96
SulfurS32.07132.0714.00
Total 229.19 100.00

Future Directions and Emerging Research Avenues for 6 Fluoro 4 Nitro 1,3 Benzothiazol 2 Amine

Advanced Synthetic Strategies and Catalyst Development

While the synthesis of many benzothiazole (B30560) derivatives is well-established, future research could focus on developing more efficient, sustainable, and regioselective methods for producing 6-fluoro-4-nitro-1,3-benzothiazol-2-amine and its analogs.

Conventional synthesis often involves the reaction of a substituted aniline (B41778) with a thiocyanate (B1210189) source. derpharmachemica.comsphinxsai.com For the target compound, this would likely start from an appropriately substituted aniline like 3-fluoro-5-nitroaniline. Advanced strategies could move beyond these traditional methods. For instance, the development of novel catalytic systems could provide milder reaction conditions and improved yields. Research into the use of ruthenium catalysts, such as Ru/Al2O3, has shown promise in the amination of related molecules and could be adapted for benzothiazole synthesis. rsc.org

Furthermore, flow chemistry represents a significant opportunity for the synthesis of this and other nitro-containing heterocyclic compounds. Continuous flow reactors can offer better control over reaction parameters, especially for highly exothermic nitration reactions, and improve the safety profile of the synthesis. Another avenue involves sequential reactions in a single pot, such as the tandem S(N)2-S(N)Ar process used to create a related 6-nitro-4H-benzo[d] nih.govpensoft.netthiazin-2-amine, which could be adapted for the synthesis of the target benzothiazole. mdpi.com

Future catalyst development could also focus on chemo- and regioselective functionalization of the pre-formed benzothiazole ring, allowing for late-stage diversification and the creation of a library of related compounds for structure-activity relationship (SAR) studies.

Exploration of Novel Molecular Targets and Biological Mechanisms (In Vitro/In Silico)

The benzothiazole nucleus is present in compounds that interact with a diverse range of biological targets. Future research should leverage this knowledge to investigate the potential therapeutic applications of this compound through a combination of computational and experimental screening.

In silico studies, such as molecular docking, can be employed as a preliminary step to predict the binding affinity of the compound against a panel of known cancer-related proteins. Targets for which related benzothiazole derivatives have shown inhibitory activity include the Forkhead box M1 (FOXM1) transcription factor, tubulin, and cyclooxygenase-2 (COX-2). nih.govpensoft.netekb.eg In the field of infectious diseases, bacterial enzymes like DNA gyrase and topoisomerase IV are also validated targets for fluorinated benzothiazole compounds. researchgate.net

Following computational screening, in vitro assays are essential to validate these predictions. This would involve testing the compound's ability to inhibit target enzymes or cell proliferation in relevant cancer cell lines. For example, studies on novel benzothiazole-thiazolidine dione (B5365651) hybrids have demonstrated significant inhibition of FOXM1 in MDA-MB-231 breast cancer cells, providing a clear methodological precedent. nih.gov Similarly, the anti-mitotic activity of 6-fluoro-triazolo-benzothiazole analogues has been assessed, indicating the potential for targeting tubulin. pensoft.net The anti-inflammatory potential could be evaluated through COX-2 inhibition assays, as performed for other 6-fluorobenzothiazole derivatives. ekb.eg

The table below summarizes potential molecular targets for which related benzothiazole compounds have been investigated, suggesting promising starting points for the evaluation of this compound.

Potential Target Class Specific Target Example Therapeutic Area Related Compound Class Reference(s)
Transcription FactorsForkhead box M1 (FOXM1)OncologyBenzothiazole-thiazolidine diones nih.gov
Structural ProteinsTubulinOncology6-fluoro-triazolo-benzothiazoles pensoft.net
Enzymes (Inflammation)Cyclooxygenase-2 (COX-2)Anti-inflammatory6-fluorobenzothiazole-triazoles ekb.eg
Enzymes (Bacterial)DNA Gyrase / Topoisomerase IVAntibacterialFluoro-benzothiazoles researchgate.net
Neurological PathwaysGABA system modulationNeurology (Epilepsy)6-nitrobenzo[d]thiazol-2-amine nih.gov

Rational Design of Derivatives with Enhanced Specificity and Potency

Once initial biological activities are identified, the rational design of derivatives of this compound can be undertaken to optimize potency, selectivity, and pharmacokinetic properties. The core structure offers several positions for chemical modification.

The 2-amino group is a key site for derivatization. It can be acylated, alkylated, or used as a handle to introduce other heterocyclic moieties, a strategy that has proven effective in modulating the biological activity of benzothiazoles. nih.gov For example, synthesizing a series of N-(6-nitro-1,3-benzothiazol-2-yl)-2-(substituted-amino)acetamide derivatives has yielded compounds with significant antimicrobial potential. nih.gov

The nitro group at position 4 also presents opportunities. It can be reduced to an amino group, which can then be further functionalized. nih.gov This conversion from a strong electron-withdrawing group (nitro) to a strong electron-donating group (amino) would drastically alter the molecule's electronic profile and could switch or enhance its biological activity. mdpi.com Furthermore, the fluorine atom at position 6 could be substituted, or additional functional groups could be introduced onto the benzene (B151609) ring to explore their impact on target engagement.

The table below outlines potential derivatization strategies and their rationale based on studies of similar compounds.

Modification Site Proposed Modification Rationale / Potential Outcome Reference(s) for Strategy
2-Amino GroupAcylation with various acidsEnhance lipophilicity, introduce new interaction points nih.gov
2-Amino GroupReaction with chloroacetyl chloride and substituted aminesCreate acetamide (B32628) linkages to other heterocycles, improving target binding nih.gov
4-Nitro GroupReduction to 4-amino groupInvert electronic properties; create a new handle for functionalization nih.govmdpi.com
4-Nitro GroupNucleophilic aromatic substitution (if activated)Introduce alternative functional groups to probe electronic requirements mdpi.com
Benzene RingIntroduction of additional substituentsModulate solubility and pharmacokinetic properties; explore SAR ekb.egresearchgate.net

Applications in Chemical Biology and Probe Development

The intrinsic photophysical properties of the benzothiazole core, combined with the presence of a nitro group, make this compound an attractive scaffold for the development of chemical probes. Nitroaromatic compounds are often fluorescent quenchers, and their reduction to the corresponding highly fluorescent amino derivatives provides a mechanism for a "turn-on" fluorescent response.

This principle is well-utilized in probes based on the related nitrobenzothiadiazole (NBTD) scaffold. nih.gov Future research could explore the development of this compound as a fluorogenic probe for detecting reductive environments within cells or for monitoring the activity of nitroreductase enzymes.

Furthermore, the 2-amino group provides a convenient attachment point for introducing specific targeting ligands, such as peptides or small molecules, that can direct the probe to a particular organelle or protein of interest. This would enable the creation of targeted fluorescent probes for imaging specific biological processes or for use in high-throughput screening assays. The synthesis of dipeptidomimetic fluorogenic probes based on NBTD provides a template for how such molecules could be designed to be embedded within a polypeptide backbone. nih.gov

Integration into Supramolecular Chemistry and Nanotechnology Research

Beyond biological applications, the rigid, planar structure of the benzothiazole system is ideal for applications in materials science, particularly in supramolecular chemistry and nanotechnology. The aromatic core is capable of engaging in π–π stacking interactions, which are fundamental to the self-assembly of complex supramolecular architectures. nih.gov

Future work could investigate the ability of this compound and its derivatives to form organized structures such as liquid crystals, gels, or nanofibers. The presence of the amino group and the potential for hydrogen bonding, combined with π–π stacking, could lead to robust self-assembling systems with interesting electronic or photophysical properties.

In nanotechnology, the compound could be used as a functional ligand to cap or modify the surface of nanoparticles (e.g., gold nanoparticles, quantum dots). This could impart specific recognition capabilities or create environmentally sensitive nanomaterials where the fluorescence of the particle is modulated by the binding of an analyte to the benzothiazole ligand. The integration of such functional molecules is a key step in developing advanced sensors and smart materials.

Q & A

Q. What are the established synthetic routes for 6-fluoro-4-nitro-1,3-benzothiazol-2-amine, and what critical parameters influence yield and purity?

The synthesis typically involves multi-step reactions starting from substituted aniline derivatives. A common approach includes:

  • Step 1 : Condensation of 4-fluoroaniline with potassium thiocyanate (KSCN) in glacial acetic acid, followed by bromine addition to form the benzothiazole core .
  • Step 2 : Nitration at the 4-position using a nitrating agent (e.g., HNO₃/H₂SO₄) under controlled temperature (0–5°C) to avoid over-nitration .
  • Critical parameters :
    • Temperature control : Excess heat during nitration can lead to byproducts like dinitro derivatives.
    • Solvent choice : Ethanol or methanol is preferred for recrystallization to enhance purity (>95%) .
    • Reagent stoichiometry : A 1:1 molar ratio of aniline to KSCN minimizes unreacted starting material .

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

  • ¹H/¹³C NMR : Assign aromatic protons (δ 6.5–8.5 ppm) and confirm nitro-group positioning via NOESY correlations .
  • FTIR : Key peaks include N-H stretch (~3200 cm⁻¹), C=N (1620 cm⁻¹), and asymmetric NO₂ stretch (1520 cm⁻¹) .
  • Mass spectrometry (FABMS/EI-MS) : Molecular ion [M+H]⁺ at m/z 228.02 (calculated) confirms the molecular formula C₇H₄FN₃O₂S .
  • Elemental analysis : %C, %H, and %N should align with theoretical values (e.g., C: 36.84%, N: 18.42%) .

Q. How is the antimicrobial activity of this compound evaluated in preliminary assays?

  • Minimum Inhibitory Concentration (MIC) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines).
  • Zone of inhibition : Disk diffusion assays at 100 µg/mL; compare to standard antibiotics (e.g., ampicillin) .
  • Structure-Activity Relationship (SAR) : Modify the nitro or fluorine substituents to assess impact on activity .

Advanced Research Questions

Q. How can synthetic yield be optimized while minimizing byproduct formation?

  • Design of Experiments (DoE) : Vary parameters like solvent (DMF vs. ethanol), temperature (reflux vs. room temperature), and catalyst (e.g., NaOAc) .

    VariableOptimal RangeImpact on Yield
    Reaction Temp70–80°C (reflux)Maximizes cyclization
    Catalyst Loading10 mol% NaOAcReduces side reactions
    PurificationColumn chromatography (silica gel, hexane:EtOAc)Purity >98%
  • In-line monitoring : Use HPLC to track intermediate formation and adjust reaction time dynamically .

Q. How can contradictory reports on biological activity (e.g., variable MIC values) be resolved?

  • Standardize assay protocols : Use identical bacterial strains, growth media (e.g., Mueller-Hinton agar), and inoculum size (1–5 × 10⁵ CFU/mL) .
  • Evaluate membrane permeability : Fluorescence-based assays (e.g., SYTOX Green uptake) to confirm target engagement vs. passive diffusion issues .
  • Synthesize analogs : Replace the nitro group with cyano or sulfonamide to isolate electronic effects on activity .

Q. What mechanistic insights explain the compound’s activity against drug-resistant pathogens?

  • Enzyme inhibition studies : Test inhibition of bacterial dihydrofolate reductase (DHFR) or DNA gyrase via spectrophotometric assays (IC₅₀ values) .
  • Molecular docking : Model interactions with DHFR (PDB: 1DF7) to identify key binding residues (e.g., hydrophobic pockets near Phe92) .
  • Resistance profiling : Serial passage assays to monitor mutation rates in P. aeruginosa under sub-MIC exposure .

Q. How does computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?

  • ADMET prediction : Use SwissADME to optimize logP (target 2–3) and reduce CYP450 inhibition .
  • Quantum mechanics (QM) : Calculate electrostatic potential maps to prioritize electron-deficient regions for functionalization (e.g., adding methoxy groups) .
  • MD simulations : Assess stability of drug-enzyme complexes over 100 ns trajectories (AMBER force field) .

Q. What strategies improve the compound’s stability under physiological conditions?

  • pH-dependent degradation : Incubate in buffers (pH 1–9) and monitor via HPLC; optimal stability at pH 6–7 .
  • Thermal analysis (TGA/DSC) : Decomposition onset at ~200°C suggests solid-state stability for formulation .
  • Lyophilization : Prepare lyophilized powders with mannitol (1:1 ratio) to extend shelf life (>24 months at 4°C) .

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6-fluoro-4-nitro-1,3-benzothiazol-2-amine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.